molecular formula C24H33BrN2O5 B5236267 1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine;oxalic acid CAS No. 1185692-44-7

1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5236267
CAS No.: 1185692-44-7
M. Wt: 509.4 g/mol
InChI Key: YCCCAYBCGHWMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a brominated methoxyphenyl group, and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the adamantyl and brominated methoxyphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include brominating agents, methoxylating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.

Scientific Research Applications

1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the brominated methoxyphenyl group may facilitate binding to target proteins or enzymes. The piperazine ring can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Adamantyl)-4-[(4-bromo-2-methoxyphenyl)methyl]piperazine
  • 1-(2-Adamantyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine
  • 1-(2-Adamantyl)-4-[(5-bromo-2-ethoxyphenyl)methyl]piperazine

Uniqueness

1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantyl group enhances its stability, while the brominated methoxyphenyl group provides specific reactivity and binding characteristics.

Properties

IUPAC Name

1-(2-adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrN2O.C2H2O4/c1-26-21-3-2-20(23)13-19(21)14-24-4-6-25(7-5-24)22-17-9-15-8-16(11-17)12-18(22)10-15;3-1(4)2(5)6/h2-3,13,15-18,22H,4-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCCAYBCGHWMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185692-44-7
Record name Piperazine, 1-[(5-bromo-2-methoxyphenyl)methyl]-4-tricyclo[3.3.1.13,7]dec-2-yl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185692-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.